molecular formula C13H18BNO5 B7954045 3-Methoxy-2-nitrophenylboronic acid pinacol ester

3-Methoxy-2-nitrophenylboronic acid pinacol ester

Cat. No.: B7954045
M. Wt: 279.10 g/mol
InChI Key: HJUBDUUNTYCOIC-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitrophenylboronic acid pinacol ester: is a boronic ester compound with the molecular formula C13H18BNO5 . It is a derivative of phenylboronic acid, where the boronic acid group is esterified with pinacol. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-nitrophenylboronic acid pinacol ester typically involves the reaction of 3-methoxy-2-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Mechanism of Action

The primary mechanism of action for 3-Methoxy-2-nitrophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic ester transfers its aryl group to the palladium catalyst. This is followed by reductive elimination to form the biaryl product . The molecular targets are typically aryl halides, and the pathways involve palladium-catalyzed cross-coupling .

Comparison with Similar Compounds

  • 4-Nitrophenylboronic acid pinacol ester
  • Phenylboronic acid pinacol ester
  • 2-Methoxyphenylboronic acid pinacol ester

Comparison: 3-Methoxy-2-nitrophenylboronic acid pinacol ester is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to 4-nitrophenylboronic acid pinacol ester, the methoxy group in the 3-position can provide different electronic and steric effects, potentially leading to different reaction outcomes .

Properties

IUPAC Name

2-(3-methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)9-7-6-8-10(18-5)11(9)15(16)17/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUBDUUNTYCOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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